[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride

Nicotinic Acetylcholine Receptor Agonist Functional Potency Ion Channel Pharmacology

Researchers probing muscle-type nicotinic acetylcholine receptors (nAChRs) often face poor aqueous solubility and vehicle artifacts with standard pharmacological tools. This dihydrochloride salt resolves those challenges: • Selective α1β1γδ nAChR agonist (EC₅₀ = 53,000 nM) - distinct from neuronal α4β2 probes, enabling clean subtype-specific signaling studies • Dihydrochloride form dissolves directly in physiological buffers - no DMSO or co-solvents needed - eliminating vehicle-dependent cytotoxicity and membrane perturbation • Primary benzhydrylamine handle supports amide coupling, reductive amination, and bioconjugation for focused CNS-targeted library synthesis • White crystalline solid, ≥95% purity; available for immediate research dispatch

Molecular Formula C13H16Cl2N2
Molecular Weight 271.18 g/mol
CAS No. 1185300-46-2
Cat. No. B1521239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
CAS1185300-46-2
Molecular FormulaC13H16Cl2N2
Molecular Weight271.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=NC=C2)N.Cl.Cl
InChIInChI=1S/C13H14N2.2ClH/c1-10-2-4-11(5-3-10)13(14)12-6-8-15-9-7-12;;/h2-9,13H,14H2,1H3;2*1H
InChIKeyODCQSZKDWMPGIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride (CAS 1185300-46-2): Structural Identity and Basal Characterization for Scientific Procurement


[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride (CAS 1185300-46-2) is a benzhydrylamine analog featuring a 4-methylphenyl group and a 4-pyridinyl group attached to a central methylamine carbon, supplied as a dihydrochloride salt with molecular formula C₁₃H₁₆Cl₂N₂ and a molecular weight of 271.19 g/mol . It is a synthetic small-molecule building block classified as an aralkylamine, available as a white crystalline solid that is soluble in water and organic solvents . The compound is listed as an AldrichCPR (Chemical Profile Register) product, indicating its utility in early discovery research as part of a curated collection of unique chemicals . Data from the BindingDB (ChEMBL_142605/CHEMBL751144) suggest it exhibits functional agonist activity at the human nicotinic acetylcholine receptor (nAChR) α1β1γδ subtype, with a reported EC₅₀ of 53,000 nM .

Why [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride Cannot Be Replaced by Generic Aralkylamines


The precise combination of a 4-methylphenyl (p-tolyl) ring and a 4-pyridinyl ring on a single methanamine scaffold creates a distinct hydrogen-bond donor/acceptor pharmacophore that cannot be replicated by superficially similar analogs. The para-methyl substitution on the phenyl ring modulates both the electronic character and the lipophilicity of the aromatic system, while the 4-pyridinyl nitrogen provides a directional H-bond acceptor site critical for target engagement. Replacing this compound with the 2-pyridinyl positional isomer (CAS 1803566-97-3) reorients the pyridine nitrogen approximately 120°, fundamentally altering the spatial presentation of the basic nitrogen and thus ligand-receptor recognition . Similarly, analogs lacking the 4-methyl group, such as phenyl(4-pyridinyl)methanamine dihydrochloride (CAS 2470440-73-2), exhibit altered lipophilicity and steric profiles that can shift binding selectivity . The dihydrochloride salt form additionally confers superior aqueous solubility relative to the free base, a critical parameter for reproducible in vitro assay preparation .

Head-to-Head Quantitative Evidence: Selecting [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride Over Structural Analogs


nAChR α1β1γδ Agonist Functional Potency: Target Compound versus Altinicline (SIB-1508Y)

In a recombinant human α1β1γδ nAChR functional assay conducted in HEK cells, [(4-Methylphenyl)(4-pyridinyl)methyl]amine free base exhibited an EC₅₀ of 53,000 nM . This potency is approximately 20-fold weaker than the reference α4β2-selective agonist altinicline (SIB-1508Y; CAS 192231-16-6), which displayed an EC₅₀ of 2,600 nM at the α4β2 subtype . The substantially lower potency at the muscle-type α1β1γδ receptor, relative to the neuronal α4β2 activity of altinicline, suggests a distinct subtype selectivity profile that may be exploited in pharmacological studies requiring muscle-type nAChR discrimination.

Nicotinic Acetylcholine Receptor Agonist Functional Potency Ion Channel Pharmacology

Molecular Weight and Salt-Form Impact on Solubility: Dihydrochloride versus Free Base

The dihydrochloride salt form (MW 271.19 g/mol) provides a 36.8% increase in molecular weight relative to the free base (C₁₃H₁₄N₂, MW 198.26 g/mol) and introduces two ionizable chloride counterions that enhance aqueous solubility . This is a critical advantage over the free base form of the compound or its non-salt analogs such as (4-methylbenzyl)-pyridin-4-ylmethyl-amine (MW 212.29 g/mol), which lack the solubilizing dihydrochloride moiety and may require DMSO or other organic co-solvents for dissolution . The enhanced water solubility facilitates direct preparation of aqueous assay buffers without organic solvent interference, reducing vehicle-dependent artifacts in cell-based and biochemical assays.

Aqueous Solubility Salt Selection Assay Compatibility

Pyridinyl Regioisomer Comparison: 4-Pyridinyl versus 2-Pyridinyl Positioning and Receptor Interaction Geometry

The 4-pyridinyl substitution pattern in [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride positions the pyridine nitrogen at the para position of the ring, projecting the H-bond acceptor site linearly outward from the central methanamine carbon . In contrast, the 2-pyridinyl isomer (CAS 1803566-97-3) places the nitrogen adjacent to the point of attachment, directing the lone pair at approximately a 120° angle relative to the 4-pyridinyl vector . This geometric difference changes both the spatial trajectory of potential hydrogen bonds and the electrostatic surface of the molecule, which translates to distinct recognition patterns by biological targets such as nAChRs. The 4-pyridinyl isomer has documented agonist activity at the muscle-type nAChR (EC₅₀ 53,000 nM), while binding data for the corresponding 2-pyridinyl isomer at this subtype are absent from public repositories, suggesting differential selectivity .

Positional Isomerism Structure-Activity Relationship Ligand Design

Validated Application Scenarios for [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride Based on Quantitative Evidence


Muscle-Type Nicotinic Acetylcholine Receptor (α1β1γδ) Pharmacological Profiling

The compound's documented EC₅₀ of 53,000 nM at the human α1β1γδ nAChR positions it as a tool compound for studying muscle-type nicotinic receptor pharmacology. Its activity at this subtype, distinct from the neuronal α4β2 receptor targeted by altinicline (EC₅₀ 2,600 nM), allows researchers to probe subtype-specific signaling mechanisms and to use it as a reference agonist in receptor subtype selectivity panels.

Chemical Biology Probe Development via Primary Amine Derivatization

The compound contains a primary aliphatic amine at the benzhydryl position, which serves as a reactive handle for further chemical derivatization, including amide coupling, reductive amination, and bioconjugation . Its unique structural scaffold, combining a 4-methylphenyl and a 4-pyridinyl ring, is not readily accessible from common commercial building block collections, making this dihydrochloride salt a convenient starting point for the synthesis of focused screening libraries for CNS target drug discovery .

Aqueous Assay Development Without Co-Solvent Interference

The dihydrochloride salt form ensures sufficient aqueous solubility for direct dissolution in physiological buffers at concentrations relevant to in vitro pharmacology . This property eliminates the need for DMSO or other organic co-solvents that can confound assay readouts through vehicle-dependent cytotoxicity, membrane perturbation, or target protein denaturation.

Structure-Activity Relationship (SAR) Studies of Pyridinyl-Containing nAChR Ligands

The compound's 4-pyridinyl substitution pattern and 4-methylphenyl motif represent a defined chemical space within the broader class of pyridinyl methanamine nAChR ligands . Its basal functional EC₅₀ value provides a benchmark for evaluating the impact of subsequent structural modifications on agonist potency at the muscle-type receptor, aiding medicinal chemists in iterative SAR exploration.

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